

# Preliminary Studies on the Efficacy of PU141: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PU141

Cat. No.: B12428667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PU141** is a novel small molecule inhibitor of the p300/CBP histone acetyltransferase (HAT) family, enzymes that play a critical role in the regulation of gene expression. The aberrant activity of p300 HAT has been implicated in the pathophysiology of a range of diseases, including cancer, asthma, Alzheimer's disease, diabetes, and AIDS.[1] By acetylating lysine residues on histone tails, p300 facilitates chromatin relaxation and promotes gene transcription. Inhibition of this process by molecules such as **PU141** presents a promising therapeutic strategy for diseases driven by transcriptional dysregulation. This technical guide provides an in-depth overview of the preliminary efficacy studies of **PU141**, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action.

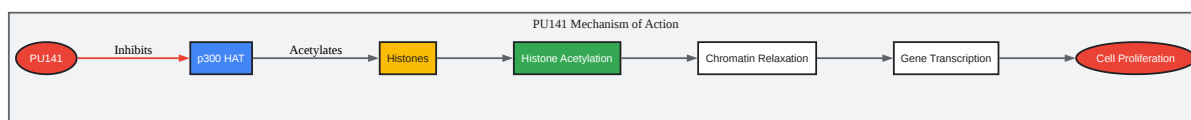
## Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in silico and in vitro studies of **PU141**.

In Silico Study: Molecular Dynamics Simulation with p300 HAT		
	Value	Reference
Binding Free Energy (kcal/mol)	-20.62	[1]
Maximum Root-Mean-Square Deviation (RMSD) (Å)	2.3	[1]
In Vitro Study: Cell Growth Inhibition		
	Value	Reference
Cell Line	SK-N-SH (Neuroblastoma)	[2]
GI50 (µM)	0.48	[2]

## Core Mechanism of Action: p300 HAT Inhibition

**PU141** functions as a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases.[2] These enzymes are transcriptional co-activators that play a crucial role in acetylating histone and non-histone proteins, thereby regulating gene expression. The inhibitory action of **PU141** on p300 leads to a hypoacetylated state of histones, resulting in chromatin condensation and transcriptional repression of p300 target genes. This mechanism underlies the observed anti-proliferative effects of **PU141** in cancer cell lines.



[Click to download full resolution via product page](#)

Caption: **PU141** inhibits p300 HAT, preventing histone acetylation and subsequent gene transcription.

## Experimental Protocols

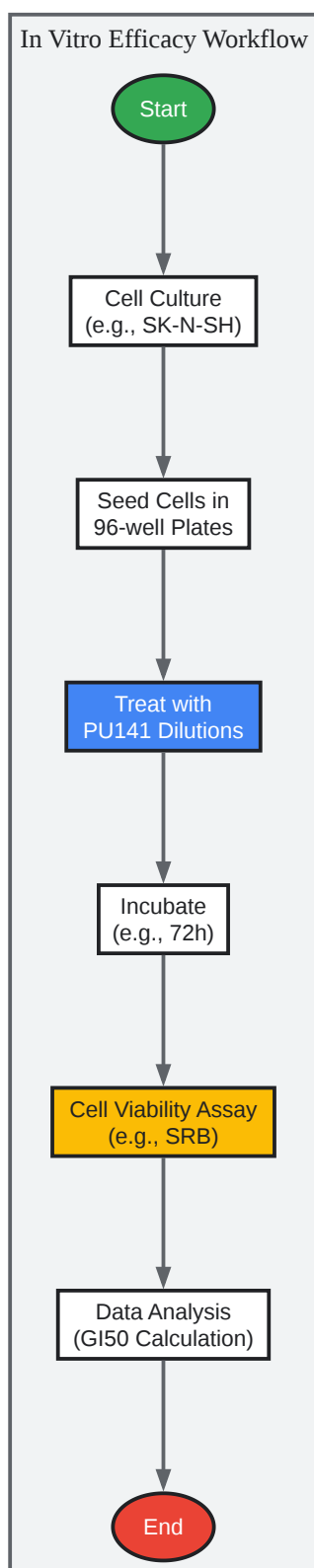
### Molecular Docking and Molecular Dynamics (MD) Simulations

- Objective: To predict the binding affinity and stability of **PU141** within the active site of the p300 HAT enzyme.
- Protocol:
  - Protein Preparation: The three-dimensional structure of the p300 HAT domain is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
  - Ligand Preparation: The 2D structure of **PU141** is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field.
  - Molecular Docking: Docking simulations are performed using software such as AutoDock Vina to predict the preferred binding orientation of **PU141** in the p300 active site. The binding pose with the lowest energy score is selected.
  - Molecular Dynamics Simulations: The docked complex of p300-**PU141** is subjected to MD simulations using software like GROMACS or AMBER. The system is solvated in a water box with counter-ions to neutralize the charge. The simulation is run for a specified time (e.g., 100 ns) to observe the stability of the complex.
  - Analysis: Trajectories are analyzed to calculate the Root-Mean-Square Deviation (RMSD) to assess structural stability and the binding free energy using methods like MM/PBSA to quantify the binding affinity.[\[1\]](#)

### In Vitro Cell Growth Inhibition Assay

- Objective: To determine the concentration of **PU141** that inhibits the growth of a cancer cell line by 50% (GI50).

- Protocol:
  - Cell Culture: SK-N-SH neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
  - Compound Treatment: **PU141** is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
  - Incubation: The plates are incubated for a specified period (e.g., 72 hours).
  - Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT assay.
  - Data Analysis: The absorbance or fluorescence values are plotted against the log of the compound concentration. A dose-response curve is generated, and the GI50 value is calculated using non-linear regression analysis.



[Click to download full resolution via product page](#)

Caption: A typical workflow for determining the in vitro efficacy of **PU141**.

## Conclusion and Future Directions

The preliminary data on **PU141** strongly suggest its potential as a therapeutic agent through the targeted inhibition of the p300 HAT enzyme. In silico studies have demonstrated a high binding affinity and stability of **PU141** in the p300 active site.[1] This is corroborated by in vitro data showing potent growth inhibition of neuroblastoma cells.[2] The antineoplastic activity of **PU141** has been demonstrated in neuroblastoma cells and further studies have indicated its potential to suppress the activity of p300, CBP, Gcn5, and PCAF both in vitro and in vivo.[3]

Future research should focus on comprehensive in vivo efficacy studies in relevant animal models of cancer and other p300-mediated diseases. Pharmacokinetic and pharmacodynamic studies will be crucial to establish a dose-response relationship and to optimize the dosing regimen for potential clinical trials. Further in vitro studies are also warranted to elucidate the broader effects of **PU141** on the transcriptome and to identify biomarkers of response. The collective findings from these preclinical investigations will be instrumental in advancing **PU141** towards clinical development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Investigation of intermolecular interactions and binding mechanism of PU139 and PU141 molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PU-141 | p300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Studies on the Efficacy of PU141: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428667#preliminary-studies-on-pu141-efficacy]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)